

# Application Note: Determination of Nitrate and Nitrite by Ion Chromatography

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## Compound of Interest

Compound Name: Nitric acid nitrate

CAS No.: 204575-95-1

Cat. No.: B14265091

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## Introduction

Nitrate ( $\text{NO}_3^-$ ) and nitrite ( $\text{NO}_2^-$ ) are inorganic anions that are of significant interest in environmental monitoring, food safety, and pharmaceutical analysis.[1][2] Excessive intake of these ions can pose health risks; for instance, nitrite can lead to methemoglobinemia, and both ions can be precursors to the formation of carcinogenic nitrosamines.[2][3] Ion chromatography (IC) is a robust and widely accepted technique for the simultaneous determination of nitrate and nitrite in various matrices, offering high sensitivity and selectivity.[2][4][5] This application note provides a detailed protocol for the analysis of nitrate and nitrite using an anion exchange column with suppressed conductivity detection.

## Principle of the Method

Ion chromatography separates ions based on their affinity for an ion-exchange stationary phase. In this method, a liquid sample is injected into a stream of eluent (mobile phase) and passed through a high-capacity anion exchange column. The negatively charged nitrate and nitrite ions are separated based on their relative affinities for the positively charged functional groups of the stationary phase. After separation, the eluent and sample ions pass through a

suppressor, which reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions. The separated nitrate and nitrite are then detected by a conductivity detector.[3][6] Alternatively, UV detection can be used, as nitrate and nitrite absorb UV light around 210-225 nm.[4][7]

## Experimental Protocols

### 1. Preparation of Reagents and Standards

- Eluent Preparation (Example: Carbonate/Bicarbonate Eluent):
  - Prepare a stock solution by dissolving appropriate amounts of sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) and sodium bicarbonate ( $\text{NaHCO}_3$ ) in ultrapure water. A common concentration is 4.5 mM  $\text{Na}_2\text{CO}_3$  and 0.8 mM  $\text{NaHCO}_3$ . [8]
  - Alternatively, for hydroxide eluents, use a potassium hydroxide (KOH) eluent generator cartridge or prepare manually from a concentrated KOH solution. [1][5]
  - Degas the eluent before use to prevent bubble formation in the system.
- Stock Standard Solutions (1000 mg/L):
  - Nitrate Stock Standard: Accurately weigh and dissolve 1.371 g of sodium nitrate ( $\text{NaNO}_3$ ) in 1.0 L of deionized water. [9]
  - Nitrite Stock Standard: Accurately weigh and dissolve 1.499 g of sodium nitrite ( $\text{NaNO}_2$ ) in 1.0 L of deionized water. [9]
  - Store stock solutions at 4°C. These are typically stable for several months.
- Working Standard Solutions:
  - Prepare a series of working standards by diluting the stock solutions with deionized water to concentrations that bracket the expected sample concentrations. [9]
  - Working standards should be prepared fresh daily to ensure accuracy.

### 2. Sample Preparation

The sample preparation procedure varies depending on the matrix:

- Aqueous Samples (e.g., Drinking Water, Wastewater):
  - For most water samples, no extensive preparation is needed.[9]
  - Filter the sample through a 0.2  $\mu\text{m}$  or 0.45  $\mu\text{m}$  syringe filter to remove particulate matter before injection.[4][10]
  - If necessary, dilute the sample with deionized water to bring the analyte concentrations within the calibration range.
- Solid Samples (e.g., Food, Pharmaceutical Additives):
  - Accurately weigh a representative portion of the homogenized sample (e.g., 0.2 - 1.0 g).[1][10]
  - Add a known volume of deionized water (e.g., 5-50 mL) and extract the anions, often with the aid of shaking or ultrasonication for 10-20 minutes.[2][10]
  - Centrifuge the mixture (e.g., at 4000 RPM for 20 min) to pellet solid particles.[2]
  - Collect the supernatant and filter it through a 0.2  $\mu\text{m}$  syringe filter.[1][2]
  - For complex matrices like meat or tobacco, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering organic compounds.[8]

### 3. Chromatographic Analysis

- Equilibrate the IC system with the chosen eluent until a stable baseline is achieved.
- Perform a blank injection using deionized water to ensure the system is clean.
- Inject the prepared standards in order of increasing concentration to establish a calibration curve.
- Inject the prepared samples for analysis.

- Include quality control standards at regular intervals (e.g., every 10-20 samples) to monitor instrument performance.[\[11\]](#)

## Data Presentation

Table 1: Typical Ion Chromatography System Parameters

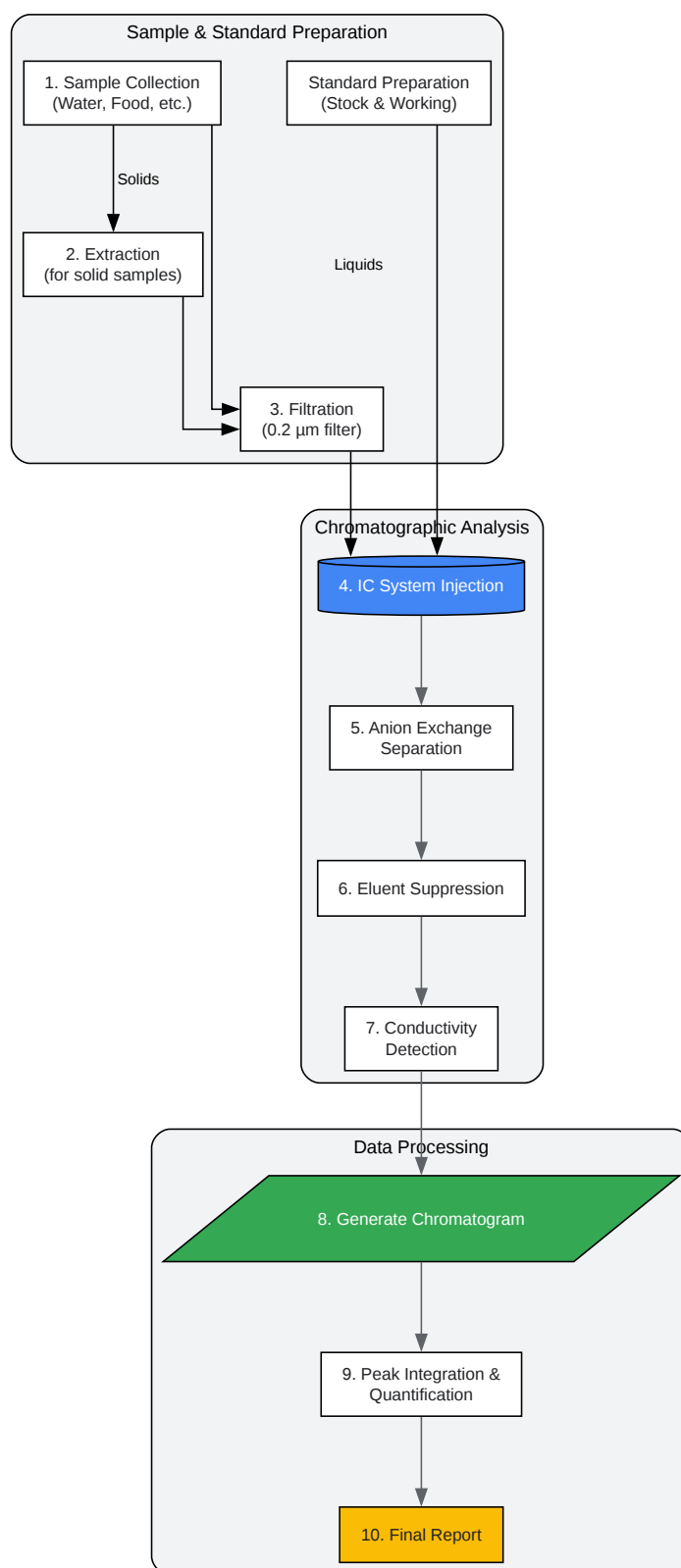
Parameter	Setting
Analytical Column	Dionex IonPac™ AS11-HC (2 x 250 mm) or similar anion exchange column <a href="#">[1]</a> <a href="#">[2]</a>
Guard Column	Dionex IonPac™ AG11-HC (2 x 50 mm) or corresponding guard column <a href="#">[1]</a>
Eluent	Potassium Hydroxide (KOH) or Carbonate/Bicarbonate solution <a href="#">[1]</a> <a href="#">[9]</a>
Elution Mode	Isocratic or Gradient (e.g., 5 mM KOH for 5 min, ramp to 20 mM) <a href="#">[1]</a>
Flow Rate	0.3 - 2.0 mL/min <a href="#">[1]</a> <a href="#">[9]</a>
Injection Volume	2.5 - 25 µL <a href="#">[1]</a> <a href="#">[9]</a>
Column Temperature	30 °C <a href="#">[1]</a>
Detection	Suppressed Conductivity <a href="#">[1]</a> <a href="#">[2]</a>
Suppressor	Anion Self-Regenerating Suppressor (e.g., Dionex ADRS 600) <a href="#">[1]</a>

Table 2: Summary of Quantitative Performance Data

Parameter	Nitrite (NO <sub>2</sub> <sup>-</sup> )	Nitrate (NO <sub>3</sub> <sup>-</sup> )	Reference
Retention Time (min)	~7.50	~10.77	[11]
Detection Limit (LOD)	0.016 - 0.13 mg/L	0.017 - 0.08 mg/L	[5][11]
Quantitation Limit (LOQ)	0.44 mg/L	0.26 mg/L	[11]
Linearity Range	1 - 10 mg/L	1 - 100 mg/L	[5]
Correlation Coefficient (r <sup>2</sup> )	> 0.999	> 0.999	[5]
Recovery (%)	91 - 104%	87 - 104%	[3]

Note: Performance characteristics such as retention times and detection limits can vary significantly based on the specific column, eluent, and instrument conditions used.

## Visualization



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